

Molecular formula C9H11NO2 characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-pyridylacetate*

Cat. No.: B1294560

[Get Quote](#)

An in-depth technical guide on the characterization of chemical compounds with the molecular formula C9H11NO2, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of key isomers, their spectroscopic and physicochemical properties, detailed experimental protocols for their analysis, and visualizations of relevant chemical and biological pathways.

Introduction to C9H11NO2 Isomers

The molecular formula C9H11NO2 represents a variety of isomers with significant roles in biological systems and pharmaceutical applications. Among the most notable are the amino acid L-Phenylalanine and its structural relatives, as well as synthetic compounds like N-Phenylglycine ethyl ester. Understanding the unique characteristics of each isomer is crucial for their identification, synthesis, and application in research and development. This guide focuses on three prominent isomers: L-Phenylalanine, DL-Phenylalanine, and N-Phenylglycine ethyl ester, providing detailed data and methodologies for their characterization.

Physicochemical and Spectroscopic Data

The distinct structural arrangements of C9H11NO2 isomers lead to unique physicochemical properties and spectroscopic fingerprints. The following tables summarize key quantitative data for L-Phenylalanine, DL-Phenylalanine, and N-Phenylglycine ethyl ester, facilitating their differentiation.

Physicochemical Properties

Property	L-Phenylalanine	DL-Phenylalanine	N-Phenylglycine ethyl ester
IUPAC Name	(2S)-2-amino-3-phenylpropanoic acid	(2RS)-2-amino-3-phenylpropanoic acid	ethyl 2-anilinoacetate
CAS Number	63-91-2	150-30-1	2216-92-4
Molar Mass	165.19 g/mol	165.19 g/mol	165.19 g/mol
Melting Point	283 °C (decomposes)	273-275 °C (decomposes)	57-60 °C
Solubility in Water	27.8 g/L at 20 °C	14.1 g/L at 20 °C	Slightly soluble
Appearance	White, crystalline powder	White, crystalline powder	White to off-white crystalline powder

Spectroscopic Data

Isomer	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
L-Phenylalanine	7.25-7.45	m	5H	Aromatic (C ₆ H ₅)
3.95	t	1H	α-H (CH)	
3.15, 3.30	dd	2H	β-H (CH ₂)	
DL-Phenylalanine	7.30-7.50	m	5H	Aromatic (C ₆ H ₅)
4.00	t	1H	α-H (CH)	
3.20, 3.35	dd	2H	β-H (CH ₂)	

Isomer	Wavenumber (cm ⁻¹)	Functional Group Assignment
L/DL-Phenylalanine	3400-2500 (broad)	O-H stretch (carboxylic acid), N-H stretch (amine)
3030	C-H stretch (aromatic)	
1600-1580	C=O stretch (carboxyl), N-H bend (amine)	
1500, 1450	C=C stretch (aromatic ring)	
N-Phenylglycine	3360	N-H stretch (secondary amine)
ethyl ester	3050	C-H stretch (aromatic)
2980	C-H stretch (aliphatic)	
1735	C=O stretch (ester)	
1605, 1505	C=C stretch (aromatic ring)	
1220	C-N stretch	

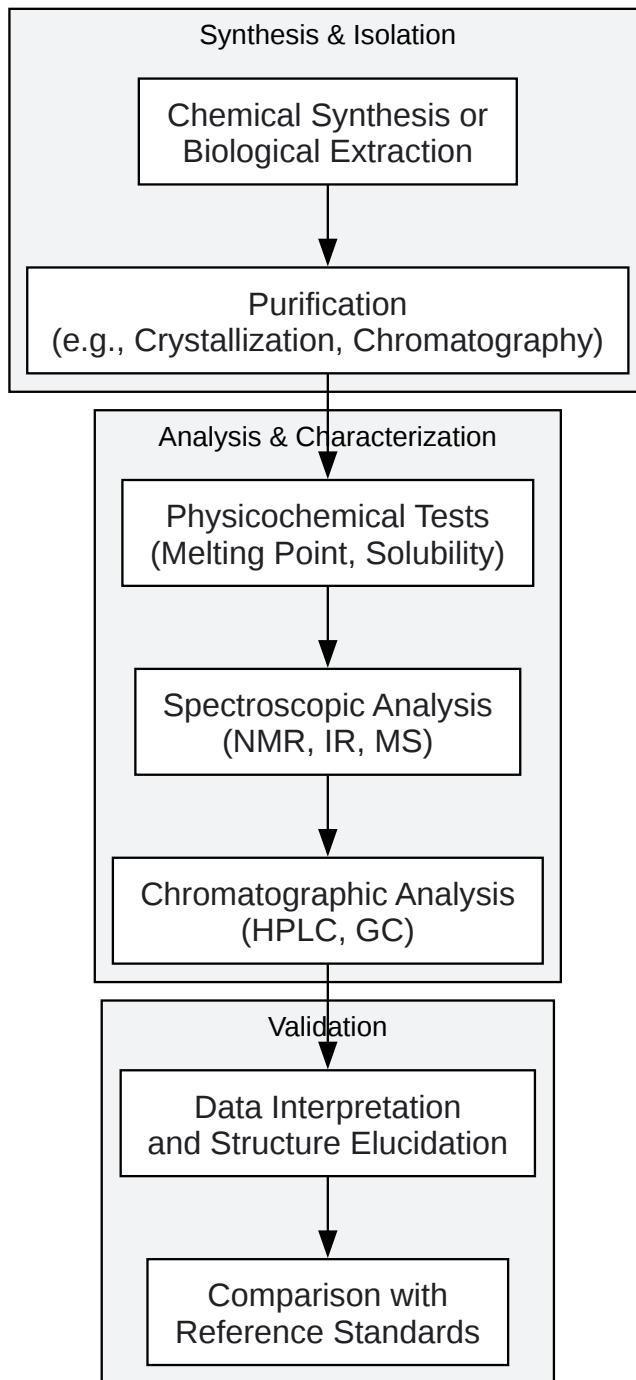
Experimental Protocols

Detailed and standardized experimental procedures are essential for the accurate characterization of C9H11NO₂ isomers.

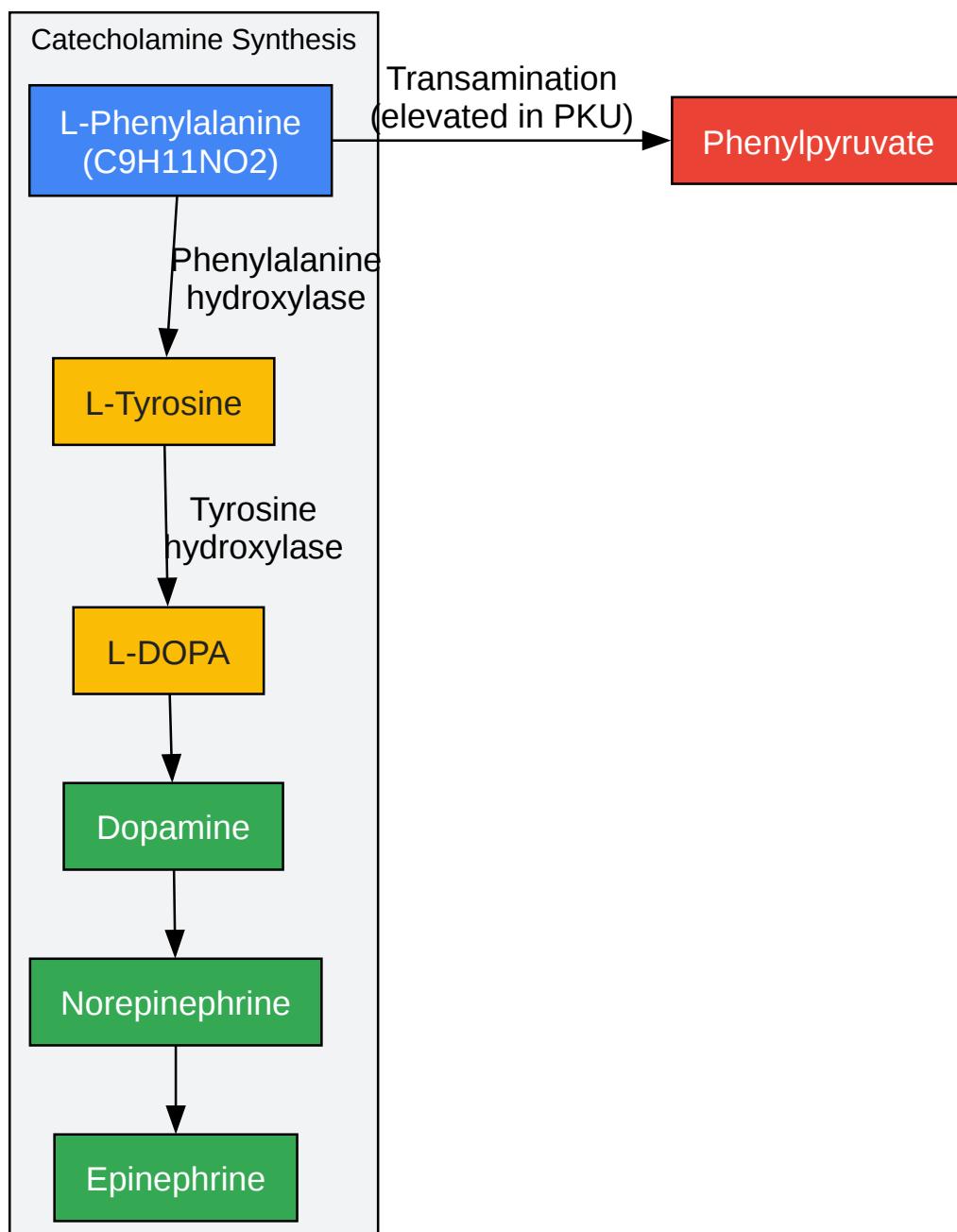
Protocol for ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O for phenylalanine, CDCl₃ for N-phenylglycine ethyl ester) in an NMR tube.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Shim the magnetic field to ensure homogeneity.

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Use a pulse angle of 90 degrees.
- Set the relaxation delay to 1-2 seconds.
- Data Acquisition: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or tetramethylsilane).
 - Integrate the peaks to determine the relative number of protons.


Protocol for High-Performance Liquid Chromatography (HPLC)

- Mobile Phase Preparation: Prepare a mobile phase suitable for separating the isomers. For phenylalanine, a common mobile phase is a mixture of acetonitrile and water with a buffer (e.g., 0.1% formic acid).
- Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
- HPLC System Setup:
 - Equilibrate a C18 reverse-phase column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
 - Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm for the phenyl group).


- **Injection and Analysis:** Inject a small volume of the prepared sample (e.g., 10 μ L) onto the column. Record the chromatogram and determine the retention time of the analyte.
- **Quantification:** Create a calibration curve using standards of known concentrations to quantify the amount of the isomer in the sample.

Visualizations: Workflows and Pathways

Visual diagrams are provided to illustrate key processes related to the analysis and biological significance of C9H11NO2 isomers.

General Workflow for C₉H₁₁NO₂ Isomer Characterization[Click to download full resolution via product page](#)*Workflow for C₉H₁₁NO₂ Isomer Characterization.*

Metabolic Pathway of L-Phenylalanine

[Click to download full resolution via product page](#)*Simplified Metabolic Pathway of L-Phenylalanine.*

- To cite this document: BenchChem. [Molecular formula C9H11NO2 characterization]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294560#molecular-formula-c9h11no2-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com